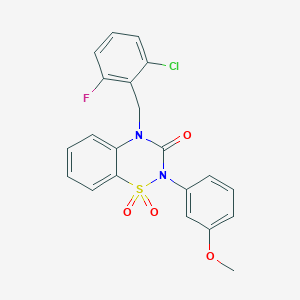![molecular formula C18H13ClN6OS B2543974 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide CAS No. 887349-00-0](/img/structure/B2543974.png)
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide” is a complex organic molecule. It consists of a benzene ring and a 1,3,5-triazine ring . The compound has a molecular weight of 373.82 .
Synthesis Analysis
The compound was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The synthesis process started from 4-chlorobenzoic acid, and through a series of reactions including esterification, hydrazination, salt formation, and cyclization, the final compound was obtained .Molecular Structure Analysis
The crystal structure of the compound belongs to the monoclinic system with space group P21/c . All carbon atoms in the benzene ring were nearly coplanar with a dihedral (C6–C5–C10 and C7–C8–C9) angle of 1.71° and all non-hydrogen atoms of the 1,3,5-triazine ring were not planar, but exhibited a half-chair conformation .Chemical Reactions Analysis
The compound was synthesized through a series of chemical reactions starting from 4-chlorobenzoic acid . The exact chemical reactions involved in the synthesis of this compound are not detailed in the available sources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 373.82 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.Scientific Research Applications
Synthesis and Structural Characteristics
The compound’s chemical formula is C10H12ClN5O2 with a molecular weight of 269.70. It was synthesized and structurally confirmed using techniques such as 1H NMR, 13C NMR, HRMS, and single-crystal X-ray diffraction. The crystal structure reveals that it consists of a benzene ring and a 1,3,5-triazine ring. Notably, the crystal structure is stabilized by intramolecular and intermolecular hydrogen bonding interactions .
Aphicidal Activity
The preliminary bioassay demonstrated that the title compound exhibits aphicidal activity against two aphid species: Sitobion miscanthi (with an inhibition rate of 74.1%) and Schizaphis graminum (with an inhibition rate of 77.5%). Aphids are common pests in agriculture, and this finding suggests potential applications in aphid control agents .
Antifungal Properties
The compound also displays antifungal activity against Pythium aphanidermatum (with an inhibition rate of 62.0%). Antifungal agents are crucial for managing plant diseases caused by fungi, making this observation relevant for agricultural applications .
Medicinal and Agrochemical Potential
Substituted triazine compounds, including the one , have gained attention for their diverse applications. Hexahydro-1,3,5-triazine, a structural motif present in this compound, has been explored for its pharmaceutical properties, such as insecticidal, antifungal, herbicidal, and antiviral activities. The electron-withdrawing group NO2 plays a crucial role in conferring insecticidal properties . This information opens avenues for further research and development in the field of agrochemicals and medicine.
Future Directions
properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6OS/c19-14-5-1-12(2-6-14)9-16-10-20-18(27-16)22-17(26)13-3-7-15(8-4-13)25-11-21-23-24-25/h1-8,10-11H,9H2,(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKXOGMYLAKJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methoxyethyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2543892.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2543896.png)
![[2-(1-Azepanyl)ethyl]ethylamine hydrochloride](/img/structure/B2543897.png)


![Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2543900.png)
![Ethyl 6-(2-chloropyridine-4-carbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2543902.png)
![Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2543905.png)

![5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2543907.png)



